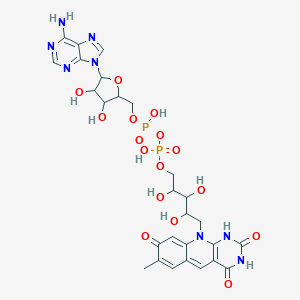
Methyl 2-(methylamino)acetate
Descripción general
Descripción
Methyl 2-(methylamino)acetate (MMA) is a synthetic organic compound belonging to the class of amines and is used in a variety of research applications. It is a colorless, volatile liquid with a pungent odor and is soluble in water, alcohol, and ether. MMA is a versatile compound that has been used in many areas of scientific research ranging from biochemical and physiological studies to synthetic organic chemistry.
Aplicaciones Científicas De Investigación
Environmental Biotechnology and Methanogenic Pathways
Methyl 2-(methylamino)acetate is relevant in environmental biotechnology, particularly in understanding methanogenic pathways. Research by Conrad (2005) highlights its role in quantifying methanogenic pathways through the stable carbon isotopic signatures of CO2, CH4, and acetate methyl. This study emphasizes the importance of acetate (the methyl group) as a precursor in CH4 production across different environments, suggesting a broader application in environmental geochemistry and biotechnology for energy production and carbon cycle studies (Conrad, 2005).
Biomedical Applications: Epigenetics and Health
Another significant application lies in the field of biomedical research, where this compound and its derivatives are investigated for their effects on health and disease through epigenetic modifications. Jiang et al. (2019) delve into how adverse childhood experiences (ACEs), potentially involving exposure to chemicals including this compound, can lead to long-lasting impacts on health via epigenetic modifications such as DNA methylation. This research provides insights into the underlying mechanisms of how environmental factors contribute to the development of various health conditions, including mental health disorders (Jiang et al., 2019).
Industrial Applications: Biodiesel Production
In the context of industrial applications, the work of Esan et al. (2021) presents an innovative approach to biodiesel production involving this compound. Their review discusses the use of methyl acetate in interesterification reactions to produce glycerol-free biodiesel, highlighting the environmental and sustainability benefits of this process. This compound's role in this context demonstrates its potential to contribute to cleaner and more sustainable industrial processes, particularly in the energy sector (Esan et al., 2021).
Propiedades
IUPAC Name |
methyl 2-(methylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-5-3-4(6)7-2/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGABWCSZZWXPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13515-93-0 (hydrochloride) | |
| Record name | Sarcosine methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005473121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60970053 | |
| Record name | Methyl N-methylglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60970053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5473-12-1 | |
| Record name | Sarcosine methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005473121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5473-12-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29650 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl N-methylglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60970053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL SARCOSINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I682U0A29D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the role of methyl 2-(methylamino)acetate in the synthesis of the studied compounds?
A1: this compound, also known as sarcosine methyl ester, serves as a crucial building block in the synthesis of various substituted pyrimidines. The research by [] demonstrates its reaction with 6-substituted-4-chloro-5-nitropyrimidines to yield methyl N-methyl-N-(6-substituted-5-nitropyrimidin-4-yl)glycinates (compound 4a-n in the study). These glycinate derivatives are then used as starting materials for further transformations leading to a range of diversely substituted pyrimidines and related heterocycles. Essentially, this compound introduces a functionalized amino group to the pyrimidine core, enabling subsequent modifications and expanding the chemical space of accessible compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1S-exo)-(9CI)](/img/structure/B25397.png)







![4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline](/img/structure/B25412.png)




![5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-b]pyridine](/img/structure/B25428.png)
